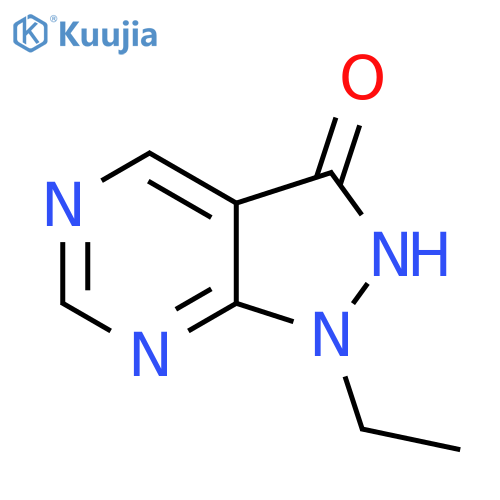Cas no 89852-91-5 (1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)

89852-91-5 structure
商品名:1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol
1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol
- 89852-91-5
- EN300-1459168
- 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol
-
- インチ: 1S/C7H8N4O/c1-2-11-6-5(7(12)10-11)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,12)
- InChIKey: SOLIXGOZGKJDFW-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=CN=CN=C2N(CC)N1
計算された属性
- せいみつぶんしりょう: 164.06981089g/mol
- どういたいしつりょう: 164.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 58.1Ų
1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1459168-10000mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 10000mg |
$4176.0 | 2023-09-29 | ||
| Enamine | EN300-1459168-0.5g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.5g |
$933.0 | 2023-06-06 | ||
| Enamine | EN300-1459168-10.0g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 10g |
$4176.0 | 2023-06-06 | ||
| Enamine | EN300-1459168-50mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 50mg |
$816.0 | 2023-09-29 | ||
| Enamine | EN300-1459168-5000mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 5000mg |
$2816.0 | 2023-09-29 | ||
| Enamine | EN300-1459168-0.1g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.1g |
$855.0 | 2023-06-06 | ||
| Enamine | EN300-1459168-0.25g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.25g |
$893.0 | 2023-06-06 | ||
| Enamine | EN300-1459168-100mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 100mg |
$855.0 | 2023-09-29 | ||
| Enamine | EN300-1459168-250mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 250mg |
$893.0 | 2023-09-29 | ||
| Enamine | EN300-1459168-0.05g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.05g |
$816.0 | 2023-06-06 |
1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
89852-91-5 (1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol) 関連製品
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
